molecular formula C27H29N3O5 B2573691 ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-37-1

ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2573691
CAS No.: 1105245-37-1
M. Wt: 475.545
InChI Key: NDIIYFWBWWQTTF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4}, with a molecular weight of approximately 398.47 g/mol. The structure includes a pyrrole ring, a piperazine moiety, and methoxyphenyl groups, which contribute to its pharmacological properties.

The compound is believed to exert its biological effects through multiple mechanisms, including:

  • Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, which may influence mood and anxiety pathways.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a likely contributor to this activity.
  • Antitumor Potential : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting that this compound could have anticancer properties.
  • Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulation of serotonin receptors
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antidepressant Effects

In a study conducted on rodent models, the compound demonstrated significant antidepressant-like behavior as measured by the forced swim test. The results indicated a reduction in immobility time compared to control groups, suggesting enhanced serotonergic activity.

Case Study 2: Antitumor Activity

A series of in vitro assays were performed where the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potency comparable to established chemotherapeutics.

Properties

IUPAC Name

ethyl 5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-10-6-5-7-11-19)25(31)26(32)30-16-14-29(15-17-30)20-12-8-9-13-21(20)34-3/h5-13,28H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIYFWBWWQTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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